4'-Chlorobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Chlorobiphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8Cl2O2S and a molecular weight of 287.16 g/mol . It belongs to the class of sulfonyl chlorides and is characterized by the presence of a chlorobiphenyl group attached to a sulfonyl chloride moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 4’-Chlorobiphenyl-4-sulfonyl chloride typically involves the reaction of 4-chlorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Chlorobiphenyl+Chlorosulfonic acid→4’-Chlorobiphenyl-4-sulfonyl chloride
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4’-Chlorobiphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or thiols.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Chlorobiphenyl-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of protein kinase C and its role in cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chlorobiphenyl-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to protein kinase C, thereby modulating its activity and influencing various cellular processes. The compound may also interact with other enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
4’-Chlorobiphenyl-4-sulfonyl chloride can be compared with other similar compounds such as:
- 4-Fluorobiphenyl-4-sulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 4-Iodobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, 4’-Chlorobiphenyl-4-sulfonyl chloride is unique due to the presence of both a chlorobiphenyl group and a sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUSJMIHFIMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383371 | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-74-7 | |
Record name | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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